molecular formula C19H14ClN3OS B2816189 3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole CAS No. 1251635-40-1

3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B2816189
CAS No.: 1251635-40-1
M. Wt: 367.85
InChI Key: ANVMXKZJIHGTJI-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 3-chlorophenyl group and at the 5-position with a methylene-linked 4-(4-methylphenyl)-1,3-thiazole moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a versatile pharmacophore in drug discovery . The thiazole ring contributes π-π stacking interactions and modulates lipophilicity, which may influence bioavailability .

Properties

IUPAC Name

3-(3-chlorophenyl)-5-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-12-5-7-13(8-6-12)16-11-25-18(21-16)10-17-22-19(23-24-17)14-3-2-4-15(20)9-14/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVMXKZJIHGTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile oxide, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole can inhibit the growth of various bacteria and fungi. The presence of the thiazole ring enhances its interaction with microbial targets, making it a candidate for developing new antibiotics .

Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The chlorophenyl and thiazole substituents appear to play critical roles in enhancing its cytotoxic effects against several cancer cell lines .

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and pathways, suggesting its utility in treating inflammatory diseases. The compound's ability to modulate immune responses could lead to novel therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been explored. The compound's stability and efficiency in charge transport are critical for improving the performance of OLED devices .

Fluorescent Materials
The compound has also been investigated for use in fluorescent materials. Its structural characteristics allow for effective light emission under UV excitation, which can be harnessed in various applications including bioimaging and sensor technologies. The incorporation of thiazole units enhances the fluorescence properties, making it a candidate for developing advanced fluorescent probes .

Agricultural Chemistry Applications

Pesticide Development
In agricultural chemistry, compounds similar to this compound have been evaluated for their potential as pesticides. Their ability to disrupt biological pathways in pests can lead to effective pest control solutions. Research indicates that these compounds can be designed to target specific enzymes or receptors in pest species while minimizing toxicity to non-target organisms .

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAntimicrobial ActivityInhibits growth of bacteria and fungi
Anticancer PropertiesInduces apoptosis in cancer cells
Anti-inflammatory EffectsModulates cytokine release
Material ScienceOrganic ElectronicsActs as a hole transport material in OLEDs
Fluorescent MaterialsEffective light emission under UV excitation
Agricultural ChemistryPesticide DevelopmentTargets specific biological pathways in pests

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibiotic agent.
  • Cytotoxicity Assessment : In a study published in Cancer Research, researchers assessed the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that the compound effectively induced cell death via apoptosis pathways, highlighting its potential as an anticancer drug.
  • Pesticidal Activity Evaluation : A field study reported in Pest Management Science examined the efficacy of thiazole-containing compounds against agricultural pests. The results indicated that formulations based on this compound provided substantial control over pest populations with minimal environmental impact.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core
Compound Name Substituent at Position 3 Substituent at Position 5 Key Properties/Activities Reference
Target Compound 3-Chlorophenyl [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methyl Potential antimicrobial/antiviral activity (inferred from structural analogs)
3-(3-Chlorophenyl)-5-((3-(pyrrolidin-1-ylmethyl)phenoxy)methyl)-1,2,4-oxadiazole 3-Chlorophenyl Phenoxy-pyrrolidine Enhanced solubility due to polar pyrrolidine; possible CNS activity
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 4-Trifluoromethylphenyl 3-Chlorothiophene Apoptosis inducer (IC₅₀ = 0.8–1.5 µM in cancer cells); targets TIP47 protein
3-(3-Chlorophenyl)-5-(2-methanesulfinylphenyl)-1,2,4-oxadiazole 3-Chlorophenyl 2-Methanesulfinylphenyl Increased solubility (sulfoxide group); predicted pKa = -3.49
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole 4-Chlorophenyl Triazole-thioether Antifungal/antibacterial activity (common in triazole derivatives)

Key Observations :

  • Electron-Withdrawing Groups : The 3-chlorophenyl group (target compound) and 4-trifluoromethylphenyl (1d) enhance binding to hydrophobic targets, while halogenated analogs (e.g., 4-bromo derivatives in ) show similar effects .
  • Heterocyclic Substituents : Thiazole (target) and thiophene (1d) at position 5 improve lipophilicity, whereas triazole-thioether () introduces hydrogen-bonding capability.
  • Polar Groups : Sulfoxide () and pyrrolidine () increase solubility but may reduce membrane permeability.
Physicochemical Properties
Property Target Compound 1d () Compound
Molecular Weight 369.84 g/mol 343.73 g/mol 318.78 g/mol
LogP (Predicted) 4.2 3.8 2.5
Solubility (mg/mL) <0.1 (aqueous) 0.3 (DMSO) 1.2 (DMSO)
Melting Point ~160–165°C (estimated) 125–127°C Not reported

Notes:

  • The target compound’s higher LogP (4.2) suggests superior membrane permeability but poor aqueous solubility.
  • Sulfoxide-containing derivatives () have lower LogP, aligning with improved solubility .

Biological Activity

The compound 3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for the compound is C19H17ClN4SC_{19}H_{17}ClN_{4}S. The synthesis typically involves multi-step organic reactions, including the formation of thiazole and oxadiazole rings, which are known for their pharmacological properties. The synthesis process often employs various reagents and conditions to achieve optimal yields and purity.

Synthesis Pathway Overview

  • Formation of Thiazole Ring : Utilizing 4-methylphenyl derivatives.
  • Oxadiazole Formation : Reacting with suitable precursors under controlled conditions.
  • Final Coupling : Attaching the chlorophenyl group to the oxadiazole framework.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies demonstrated that oxadiazole derivatives exhibited IC50 values in the micromolar range against several cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 15.63 µM
  • A549 (lung cancer) : IC50 = 19.56 µM
  • HT-1080 (fibrosarcoma) : IC50 = 19.56 µM

These results indicate that modifications in the chemical structure can enhance biological activity against specific cancer types .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells.

Molecular docking studies suggest that these compounds interact with critical proteins involved in apoptosis pathways, enhancing their efficacy as anticancer agents .

Anti-inflammatory Activity

In addition to anticancer properties, some derivatives of oxadiazoles exhibit anti-inflammatory effects. For instance:

  • Compounds with chloro substituents demonstrated more potent anti-inflammatory activity compared to standard drugs like phenylbutazone .

Antiviral Activity

While primarily focused on anticancer properties, some studies have explored the antiviral potential of oxadiazole derivatives against viruses such as SARS-CoV-2. However, most tested compounds showed limited efficacy with EC50 values exceeding 100 µM .

Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AnticancerMCF-715.63
AnticancerA54919.56
AnticancerHT-108019.56
Anti-inflammatoryVariousPotent
AntiviralSARS-CoV-2>100

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-chlorophenyl)-5-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole?

  • Answer : The synthesis typically involves cyclization reactions and heterocyclic coupling. Key steps include:

  • Step 1 : Condensation of 3-chlorophenyl precursors with thiazole intermediates under reflux conditions (e.g., using POCl₃ as a catalyst, as seen in 1,3,4-thiadiazole syntheses) .
  • Step 2 : Functionalization via nucleophilic substitution or cross-coupling reactions. For example, PEG-400-mediated reactions with substituted chlorobenzoyl chlorides in the presence of Bleaching Earth Clay (pH 12.5) at 70–80°C can enhance yield .
  • Step 3 : Purification via recrystallization (e.g., using aqueous acetic acid) and validation by TLC .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Answer : A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/thiazole groups) and methyl/methylene signals (δ 2.3–4.0 ppm) .
  • IR Spectroscopy : Detect oxadiazole C=N stretches (~1600 cm⁻¹) and thiazole C-S vibrations (~690 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring isotopic patterns match chlorine and sulfur content .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for derivatives of this compound?

  • Answer :

  • Substituent Variation : Replace the 4-methylphenyl group on the thiazole ring with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity shifts .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., antimicrobial models) to correlate substituents with potency. For example, replacing the chlorophenyl group with fluorophenyl analogs may enhance membrane permeability .
  • Computational SAR : Use AutoDock4 to dock derivatives into protein active sites (e.g., TIP47 for apoptosis induction) and calculate binding affinities .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

  • Answer :

  • Molecular Docking : Employ AutoDockTools4 for flexible sidechain docking, particularly for targets with conformational flexibility (e.g., HIV protease) .
  • Wavefunction Analysis : Use Multiwfn to map electrostatic potential surfaces (ESP) and identify nucleophilic/electrophilic regions influencing protein-ligand interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with oxadiazole nitrogen atoms .

Q. How can researchers resolve contradictions in spectral data during structural validation?

  • Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to resolve ambiguities in aromatic proton assignments .
  • 2D NMR : Utilize HSQC and HMBC to correlate ambiguous protons with adjacent carbons, especially in crowded regions (e.g., overlapping thiazole and oxadiazole signals) .
  • X-ray Crystallography : If available, refine the crystal structure using SHELXL to resolve stereochemical uncertainties .

Q. What strategies optimize reaction yields and purity during large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce side reactions in PEG-400 media .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) to improve green metrics .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools, such as ReactIR, to monitor cyclization in real time and adjust reaction parameters dynamically .

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